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molecular formula C11H15NO2 B183555 4-Tert-butyl-1-methyl-2-nitrobenzene CAS No. 62559-08-4

4-Tert-butyl-1-methyl-2-nitrobenzene

Cat. No. B183555
M. Wt: 193.24 g/mol
InChI Key: HRVZKMAFMMNKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852711B2

Procedure details

Nitration was performed as described in General Method 12 using tert-butyl-4-methylbenzene (25 g), concentrated H2SO4 (92 g), 70% HNO3 (82 g), and H2O (25 g). The crude product was purified via distillation under vacuum.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
92 g
Type
reactant
Reaction Step Two
Name
Quantity
82 g
Type
reactant
Reaction Step Three
Name
Quantity
25 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].OS(O)(=O)=O.[N+:17]([O-])([OH:19])=[O:18]>O>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:11])=[C:9]([N+:17]([O-:19])=[O:18])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C
Step Two
Name
Quantity
92 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
82 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
25 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was purified via distillation under vacuum

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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